4,4'-Methylenebis(2,6-diethylaniline)

説明

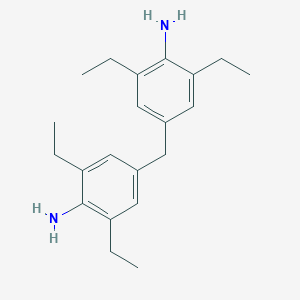

4,4'-Methylenebis(2,6-diethylaniline), also known as 4,4'-Methylenebis(2,6-diethylaniline), is a useful research compound. Its molecular formula is C21H30N2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4'-Methylenebis(2,6-diethylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2,6-diethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-diethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Production

Curing Agent for Epoxy Resins

4,4'-Methylenebis(2,6-diethylaniline) is primarily used as a curing agent in the production of epoxy resins. Its ability to enhance thermal and mechanical properties makes it suitable for coatings and adhesives. The curing process transforms epoxy resins from a liquid state to a solid form, imparting toughness and resistance to structural distortion at elevated temperatures .

Advantages:

- Improved Pot Life: Compared to conventional curing agents like 4,4'-methylenedianiline, it offers longer pot life after blending with resins .

- Enhanced Properties: The resulting cured epoxy exhibits superior adhesion and durability, making it ideal for automotive and aerospace applications .

Rubber Industry

Vulcanization Accelerator

In the rubber industry, 4,4'-methylenebis(2,6-diethylaniline) serves as a vulcanization accelerator. This enhances the durability and elasticity of rubber products such as tires and industrial components .

Benefits:

- Increased Longevity: Products treated with this compound demonstrate improved wear resistance.

- Enhanced Performance: The elasticity of rubber products is significantly improved, making them more suitable for high-performance applications.

Textile Manufacturing

Dye Formulations

The compound is also utilized in textile manufacturing as part of dye formulations. It contributes to vibrant colors and improved fastness properties essential for high-quality textiles .

Key Features:

- Color Stability: Fabrics dyed with formulations containing this compound exhibit better resistance to fading.

- Quality Enhancement: It plays a crucial role in ensuring that textiles meet industry standards for color retention.

Electronics

Insulating Materials

In the electronics sector, 4,4'-methylenebis(2,6-diethylaniline) is employed in producing insulating materials that enhance the reliability and performance of electronic devices .

Applications:

- Electrical Insulation: It helps create materials that withstand high voltages and temperatures.

- Component Durability: The insulating properties contribute to the overall longevity of electronic components.

Research Applications

Material Science Studies

This compound is frequently used in research related to polymer chemistry and material science. It aids scientists in developing new materials with enhanced properties through various synthesis techniques .

Research Highlights:

- Synthesis Studies: Investigations into its crystal structure have provided valuable insights into its reactivity and potential applications in catalysis .

- Material Development: Ongoing research focuses on optimizing its use in creating advanced materials with specific characteristics tailored for various applications.

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Curing agent for epoxy resins | Improved thermal/mechanical properties |

| Rubber Industry | Vulcanization accelerator | Enhanced durability and elasticity |

| Textile Manufacturing | Dye formulations | Vibrant colors and improved fastness |

| Electronics | Insulating materials | Increased reliability |

| Research Applications | Material development studies | Enhanced material properties |

Case Study Example

A study published by Lomonosov Moscow State University highlighted the synthesis of 4,4'-methylenebis(2,6-diethylaniline) and its crystal structure analysis using single-crystal X-ray techniques. This research emphasized the compound's potential as a building block for sterically demanding compounds in catalysis .

化学反応の分析

Reaction with Epoxy Resins

MDEA acts as a curing agent for epoxy resins through nucleophilic amine-epoxide reactions. The primary and secondary amines form covalent bonds with epoxy groups, creating a cross-linked network.

This reaction is exploited in high-performance coatings and adhesives, where MDEA enhances thermal stability and chemical resistance .

Alkylation and Acylation Reactions

MDEA undergoes electrophilic substitution at amine groups under controlled conditions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Alkylation | RX (alkyl halide), K₂CO₃, DMF, 80°C | N,N'-dialkylated derivatives | |

| Acylation | Acid chlorides, pyridine, RT | N-acylated bis-anilines |

These modifications tailor solubility and reactivity for specialty polymers.

Oxidation Reactions

Controlled oxidation converts MDEA’s amine groups to nitro functionalities:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂/Fe³⁺ | Aqueous, 50°C | Nitroso intermediates | |

| KMnO₄ (acidic) | H₂SO₄, 60°C | Nitro derivatives |

Oxidized derivatives show enhanced UV stability in polymer matrices.

Coordination with Metal Ions

MDEA forms stable complexes with transition metals, enabling catalytic applications:

| Metal Ion | Ligand Structure | Application | Reference |

|---|---|---|---|

| Ni²⁺ | Schiff base derivatives | Heterogeneous catalysis | |

| Cu²⁺ | Tetradentate coordination | Oxidative coupling reactions |

Schiff base ligands derived from MDEA exhibit steric hindrance, improving selectivity in catalytic processes .

特性

IUPAC Name |

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVYGKSHSJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048191 | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13680-35-8 | |

| Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2,6-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。